Porphyrin

Description

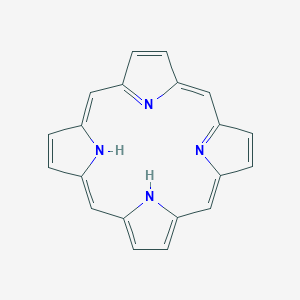

Structure

3D Structure

Properties

IUPAC Name |

21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRYQZJSTWVBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059235 | |

| Record name | 21H,23H-Porphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-60-0 | |

| Record name | Porphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21H,23H-porphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604BGD9J5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Porphyrin Macrocycle Core Modification: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Porphyrins, a class of tetrapyrrolic macrocycles, are fundamental to numerous biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll). Their unique electronic and photophysical properties have also made them attractive candidates for a wide range of applications, from catalysis to photodynamic therapy (PDT).[1][2] The properties of porphyrins can be finely tuned through modifications at the periphery of the macrocycle. However, more profound changes in their characteristics can be achieved by altering the very core of the porphyrin macrocycle.[3][4] Core modification, the replacement of one or more of the four central nitrogen atoms with other elements, leads to the formation of novel porphyrinoids with unique coordination chemistry, altered electronic structures, and distinct photophysical behaviors.[5][6] This technical guide provides an in-depth overview of the primary strategies for this compound core modification, focusing on their synthesis, properties, and applications relevant to researchers, scientists, and drug development professionals.

Core Modification Strategies

The modification of the this compound core can be broadly categorized into several key strategies, each yielding a unique class of porphyrinoids with distinct properties.

N-Confused Porphyrins (NCPs)

In N-confused porphyrins (NCPs), one of the pyrrolic rings is inverted, resulting in a carbon atom being placed in the core while a nitrogen atom is exposed to the periphery.[7][8] This seemingly subtle change dramatically alters the electronic structure and coordination properties of the macrocycle.[7]

Synthesis: NCPs were first discovered as byproducts in the synthesis of tetraphenylthis compound.[9][10] Optimized synthetic routes have since been developed. A common method involves the acid-catalyzed condensation of pyrrole and an aldehyde under specific conditions that favor the formation of the confused isomer.[10]

Properties and Applications: The peripheral nitrogen atom in NCPs can act as a hydrogen bond donor or acceptor, and a coordination site for metal ions, leading to the formation of unique supramolecular structures.[7] The core of NCPs can coordinate with metal ions to form organometallic complexes with a direct carbon-metal bond.[7][11] These unique coordination properties have led to their exploration in catalysis. Furthermore, the altered electronic structure of NCPs results in distinct photophysical properties, with potential applications in sensing and photodynamic therapy.[12][13][14]

Heteroporphyrins

Heteroporphyrins are this compound analogues where one or more of the core nitrogen atoms are replaced by other heteroatoms, most commonly oxygen (oxaporphyrins), sulfur (thiaporphyrins), selenium (selenaporphyrins), tellurium (telluroporphyrins), or phosphorus (phosphaporphyrins).[3][15][16]

Synthesis: The synthesis of heteroporphyrins typically involves the condensation of appropriate heterocyclic precursors with pyrrole and aldehyde building blocks.[5]

Properties and Applications: The replacement of nitrogen with other heteroatoms significantly impacts the electronic and photophysical properties of the this compound macrocycle.[3] For instance, the introduction of heavier chalcogens like selenium and tellurium can lead to red-shifted absorption spectra, which is advantageous for applications such as photodynamic therapy where deeper tissue penetration of light is required.[3][15] The coordination chemistry of heteroporphyrins is also distinct from that of traditional porphyrins, offering new possibilities for the design of catalysts and sensors.[16]

Carbaporphyrins

Carbaporphyrins are a class of porphyrinoids where a carbon atom replaces one of the pyrrolic nitrogen atoms in the core.[17][18] This modification results in a macrocycle with a C,N,N,N-core, imparting unique chemical and physical properties.[17]

Synthesis: The synthesis of carbaporphyrins often involves the condensation of pyrrolic precursors with appropriate aldehyde-containing fragments. One robust strategy is the "carbatripyrrin methodology," which involves the initial synthesis of a carbatripyrrin intermediate that is then condensed with a pyrrole dialdehyde.[17]

Properties and Applications: Carbaporphyrins are known to form stable organometallic derivatives with late transition metals.[11] The unique environment within the core of these systems provides a platform to explore unusual organometallic chemistry, with potential applications in catalysis.[11][19]

Expanded Porphyrins

Expanded porphyrins are analogues of porphyrins that contain a larger macrocyclic core with more than 16 atoms in the conjugation pathway.[20][21] This core expansion leads to novel spectral and electronic features, as well as unique cation and anion binding properties.[21][22]

Synthesis: The synthesis of expanded porphyrins can be achieved through various condensation strategies using polypyrrolic precursors.[21][22]

Properties and Applications: The larger core size of expanded porphyrins allows them to coordinate larger metal ions and even multiple metal ions.[23] A particularly interesting application of expanded porphyrins is in the field of anion sensing, where the protonated macrocycles can selectively bind and detect various anions.[22][24][25] Their unique photophysical properties also make them promising candidates for applications in materials science.[20]

Quantitative Data on Core-Modified Porphyrins

The modification of the this compound core leads to significant changes in the photophysical and electrochemical properties of the macrocycle. The following table summarizes key data for representative examples of core-modified porphyrins.

| Porphyrinoid Class | Example Compound | Absorption Maxima (Soret-like band, nm) | Emission Maxima (nm) | Redox Potentials (V vs. SCE) | Reference(s) |

| This compound | Tetraphenylthis compound (TPP) | 419 | 650, 715 | Ox: +1.23, Red: -1.07 | [26] |

| N-Confused this compound | N-Confused Tetraphenylthis compound (NCTPP) | 435 | 670, 730 | Ox: +0.98, Red: -1.25 | [12][26] |

| Heterothis compound | 21-Thiatetraphenylthis compound | 432 | 642, 705 | Ox: +1.10 | [16] |

| Carbathis compound | Tetraphenylcarbathis compound | 425 | 660 | - | [17] |

| Expanded this compound | Sapphyrin | ~450 | ~690 | - | [21] |

Note: The exact values can vary depending on the solvent and peripheral substituents.

Experimental Protocols

This section provides detailed methodologies for the synthesis of two key types of core-modified porphyrins.

Protocol 1: Synthesis of N-Confused Tetraphenylthis compound (NCTPP)

This protocol is adapted from established methods for the one-flask synthesis of NCPs.[10]

Materials:

-

Pyrrole (freshly distilled)

-

Benzaldehyde

-

Methanesulfonic acid

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

To a solution of pyrrole (10 mM) and benzaldehyde (10 mM) in dichloromethane, add methanesulfonic acid (7 mM).

-

Stir the reaction mixture at room temperature under an inert atmosphere for 1 hour.

-

Add a solution of DDQ (0.75 equivalents) in DCM and continue stirring for another hour.

-

Neutralize the reaction mixture with triethylamine.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of DCM and hexane as the eluent. The second major fraction, which is typically green, is the N-confused tetraphenylthis compound.

-

Collect the fraction and remove the solvent to obtain the product as a dark solid.

-

Characterize the product using UV-Vis spectroscopy, ¹H NMR, and mass spectrometry.

Protocol 2: Synthesis of a Hexa-alkyl-substituted Carbathis compound via the Carbatripyrrin Methodology

This protocol describes the final condensation step to form the carbathis compound.[17]

Materials:

-

Alkyl-substituted carbatripyrrin

-

Pyrrole-2,5-dicarboxaldehyde

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Dissolve the alkyl-substituted carbatripyrrin and pyrrole-2,5-dicarboxaldehyde in dichloromethane.

-

Add a catalytic amount of trifluoroacetic acid to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/hexane).

-

Recrystallize the purified product from a mixture of chloroform and methanol to obtain the carbathis compound as a crystalline solid.

-

Characterize the product using UV-Vis spectroscopy, ¹H NMR, and high-resolution mass spectrometry.[27]

Visualizations

Logical Workflow for Core-Modified this compound Design

References

- 1. digitalcommons.assumption.edu [digitalcommons.assumption.edu]

- 2. This compound photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Core-modified porphyrins: novel building blocks in chemistry [degruyterbrill.com]

- 4. researchgate.net [researchgate.net]

- 5. worldscientific.com [worldscientific.com]

- 6. Core chemistry and skeletal rearrangements of porphyrinoids and metalloporphyrinoids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. qtanalytics.in [qtanalytics.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Classic highlights in this compound and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organometallic Chemistry within the Structured Environment Provided by the Macrocyclic Cores of Carbaporphyrins and Related Systems | MDPI [mdpi.com]

- 12. Photophysical properties of free-base and manganese(iii) N-confused porphyrins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Photophysical properties of N-confused hexaphyrins: effects of confusion of pyrrole rings and molecular shape on electronic structures - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. worldscientific.com [worldscientific.com]

- 16. worldscientific.com [worldscientific.com]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis of Benzithis compound Analogs and Carbaporphyrinoid Systems - Stacy C. Fosu - Google ブックス [books.google.co.jp]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthetic expanded this compound chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Transition Metal Complexes of Expanded Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. worldscientific.com [worldscientific.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. PhotochemCAD | N-Confused tetraphenylthis compound [photochemcad.com]

- 27. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of Unsymmetrical Porphyrin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Porphyrins and their derivatives are at the forefront of research in fields ranging from medicinal chemistry to materials science. Their unique photophysical properties make them ideal candidates for applications such as photodynamic therapy (PDT), bio-imaging, and catalysis.[1][2] The synthesis of unsymmetrical porphyrins, in particular, allows for the fine-tuning of these properties by introducing a variety of substituents at the meso-positions of the macrocycle.[3][4] This guide provides an in-depth overview of the core synthetic strategies, detailed experimental protocols, and comparative data for the preparation of unsymmetrical porphyrin derivatives.

Core Synthetic Strategies

The synthesis of unsymmetrical porphyrins presents a significant challenge due to the potential for the formation of multiple isomers.[3] Several methods have been developed to control the substitution pattern and achieve the desired unsymmetrical products. The primary strategies include mixed condensations, stepwise syntheses, and the functionalization of pre-formed this compound rings.

Mixed Condensation Reactions

Mixed condensation reactions involve the reaction of a mixture of aldehydes and/or pyrroles to generate a statistical distribution of this compound products. While this method can be straightforward, the separation of the desired unsymmetrical this compound from the mixture of isomers can be a significant challenge, often requiring extensive chromatography.[3][5]

a) Mixed-Aldehyde Condensation: This approach utilizes two or more different aldehydes with pyrrole. The ratio of the aldehydes can be adjusted to favor the formation of a specific unsymmetrical this compound, such as an A3B-type this compound.[4]

b) Mixed-Pyrrole Condensation: In this variation, different pyrrole precursors are reacted with a single aldehyde. This method is less common for meso-substituted porphyrins but is a key strategy for introducing asymmetry in the β-positions.

Stepwise Synthesis Methodologies

To overcome the separation challenges of mixed condensations, stepwise approaches that offer greater control over the final substitution pattern have been developed. These methods involve the sequential construction of the this compound macrocycle.

a) Lindsey Synthesis: The Lindsey synthesis is a widely used, two-step, one-flask method for preparing meso-substituted porphyrins under mild conditions.[6][7] It involves the acid-catalyzed condensation of aldehydes and pyrrole at room temperature to form a porphyrinogen intermediate, which is then oxidized to the this compound using an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[6][8] This method can be adapted for the synthesis of unsymmetrical porphyrins, such as trans-A2B2 porphyrins, by using a dipyrromethane precursor.[9][10]

b) MacDonald [2+2] Condensation: The MacDonald [2+2] condensation is a powerful method for the synthesis of porphyrins with a defined substitution pattern.[5][6] This approach involves the acid-catalyzed condensation of a 1,9-diformyldipyrromethane with a 1,9-diunsubstituted dipyrromethane.[6] By using appropriately substituted dipyrromethane precursors, a wide range of unsymmetrical porphyrins can be synthesized with high regioselectivity.[11][12]

c) Synthesis via Bilane Precursors: For the synthesis of highly unsymmetrical ABCD-type porphyrins, the use of open-chain tetrapyrrolic intermediates, such as bilanes, is often necessary.[3][6] This method allows for the precise positioning of each meso-substituent before the final cyclization and oxidation to the this compound.[3]

Post-Synthetic Modification

An alternative to de novo synthesis is the functionalization of a pre-formed this compound macrocycle. This can be achieved through various organic reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions on halogenated this compound precursors.[3]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of representative unsymmetrical porphyrins using the methodologies discussed above.

Protocol 1: Synthesis of an A3B-type this compound via Mixed-Aldehyde Condensation

This protocol describes the synthesis of 5-(4-N,N-dimethylaminophenyl)-10,15,20-triphenylthis compound.

Materials:

-

Benzaldehyde

-

4-N,N-dimethylaminobenzaldehyde

-

Pyrrole

-

Propionic acid

-

Absolute ethanol

Procedure:

-

A mixture of benzaldehyde (8.024 g, 0.076 mol) and 4-N,N-dimethylaminobenzaldehyde (3.754 g, 0.025 mol) in propionic acid (300 mL) is heated to 124-126°C.[4]

-

Freshly distilled pyrrole (6.789 g, 0.101 mol) is added slowly to the heated mixture.[4]

-

The reaction mixture is maintained at this temperature for 45 minutes.[4]

-

Propionic acid (200 mL) is removed by distillation under vacuum.[4]

-

After cooling to room temperature, 100 mL of absolute ethanol is added, and the mixture is stored in a freezer at 5°C overnight.[4]

-

The resulting solid is collected by filtration, washed with ethanol, and dried.

-

The crude product is purified by column chromatography on silica gel to yield the desired A3B this compound.

Protocol 2: Synthesis of a trans-A2B2 this compound via Lindsey-type Condensation

This protocol outlines a green chemistry approach for the synthesis of trans-A2B2-porphyrins using a dipyrromethane precursor.[9][10]

Materials:

-

Dipyrromethane

-

Aldehyde

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Dimethylformamide (DMF)

Procedure:

-

To a mixture of 100 mL of MeOH and 50 mL of water, add 1.0 mmol of the desired aldehyde and 1.0 mmol of the dipyrromethane.[9][10]

-

Add 10 mL of HCl to the mixture and stir at room temperature for 2 hours.[9][10]

-

Filter the resulting precipitate and dissolve it in 15 mL of reagent-grade DMF.[9]

-

Reflux the DMF solution for 1.5 hours.[9]

-

Cool the solution and stir overnight, exposed to air, at room temperature.[9]

-

Evaporate the solvent to dryness and purify the crude product by column chromatography or crystallization.[9]

Data Presentation

The following tables summarize key quantitative data for a selection of unsymmetrical this compound derivatives synthesized via the methods described.

Table 1: Reaction Yields of Unsymmetrical Porphyrins

| This compound Type | Synthetic Method | Substituents (A/B) | Yield (%) | Reference |

| A3B | Mixed-Aldehyde | Phenyl / 4-N,N-dimethylaminophenyl | 8 | [4] |

| A3B | Mixed-Aldehyde | Phenyl / 4-hydroxy-3-methoxyphenyl | - | [4] |

| A3B | Mixed-Aldehyde | 4-chlorophenyl / 4-acetamidophenyl | - | [4] |

| trans-A2B2 | Lindsey-type | Phenyl / 4-methylphenyl | 40 | [9] |

| trans-A2B2 | Lindsey-type | Phenyl / 4-methoxyphenyl | 35 | [9] |

| trans-A2B2 | Lindsey-type | Phenyl / 4-chlorophenyl | 30 | [9] |

Table 2: Spectroscopic Data for Unsymmetrical Porphyrins in Chloroform

| This compound | Soret Band (nm) | Q Bands (nm) | Fluorescence Emission (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| OPTPPH₂¹ | 420 | 515, 550, 590, 645 | 653, 711 | - | [13] |

| OPTPPZn | - | - | 592, 650 | 0.033 (standard) | [13] |

¹OPTPPH₂: meso-5-(p-octanoyloxyphenyl)-10,15,20-triphenylthis compound

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in this guide.

Caption: Mixed-Aldehyde Condensation for A3B this compound Synthesis.

Caption: Lindsey-type Synthesis of a trans-A2B2 this compound.

Caption: MacDonald [2+2] Condensation Pathway.

Conclusion

The synthesis of unsymmetrical this compound derivatives is a dynamic area of research, driven by the diverse applications of these versatile macrocycles. The choice of synthetic strategy depends on the desired substitution pattern, the scale of the synthesis, and the available starting materials. While mixed condensation methods offer a direct route, stepwise syntheses like the Lindsey and MacDonald methods provide greater control and are often preferred for accessing specific isomers in higher purity. The protocols and data presented in this guide serve as a valuable resource for researchers embarking on the synthesis of novel unsymmetrical porphyrins for applications in drug development and beyond.[1][14]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. tsijournals.com [tsijournals.com]

- 5. chemijournal.com [chemijournal.com]

- 6. Syntheses and Functionalizations of this compound Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rothemund-Lindsey this compound Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Assessment of Some Unsymmetrical Porphyrins as Promising Molecules for Photodynamic Therapy of Cutaneous Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Porphyrin Chemistry for Graduate Students

Audience: Researchers, scientists, and drug development professionals.

Introduction to Porphyrins

Porphyrins are a class of intensely colored, aromatic heterocyclic macrocycles composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges.[1][2] This large conjugated system is responsible for their strong absorption of light in the visible region, giving them their characteristic colors, often purple, from which their name is derived (Greek, porphyra, purple).[1][3] The parent compound of the porphyrin family is porphine, a molecule of theoretical interest. Substituted porphines are known as porphyrins.[1]

The rigid, planar structure of the this compound macrocycle allows it to act as a tetradentate ligand, chelating a wide variety of metal ions in its central cavity.[4][5] These metalloporphyrins are crucial to many biological processes. For instance, heme, an iron-containing this compound, is the prosthetic group in hemoglobin and myoglobin, responsible for oxygen transport, and in cytochromes, which are essential for electron transport.[2][4][6] In plants, chlorophyll, a magnesium-containing this compound derivative, is the primary pigment for photosynthesis.[2][4] Beyond their natural roles, synthetic porphyrins are investigated for a wide range of applications, including as catalysts, in molecular electronics, and as photosensitizers in photodynamic therapy (PDT).[1][5][7]

Core Concepts in this compound Chemistry

Structure and Aromaticity

The this compound macrocycle consists of 26 π-electrons, but only 18 of these are involved in any one of the possible delocalization pathways, satisfying Hückel's rule (4n+2, where n=4) for aromaticity. This aromaticity accounts for the planarity and stability of the this compound ring. The electronic properties of porphyrins can be tuned by the addition of peripheral substituents to the pyrrole rings or the methine bridges, and by the nature of the central metal ion.[1] While often depicted as planar, porphyrins can adopt nonplanar conformations, such as saddle or ruffled shapes, due to steric hindrance from bulky substituents or interactions with their environment. These distortions can significantly alter their chemical and physical properties.[1][8]

Spectroscopic Properties

Porphyrins exhibit a characteristic electronic absorption spectrum dominated by an intense band in the near-UV region (around 400-450 nm), known as the Soret band or B band, and several weaker bands in the visible region (500-800 nm), called Q bands.[9][10][11][12] The Soret band is a result of the transition to the second excited singlet state (S0 → S2), while the Q bands arise from the transition to the first excited singlet state (S0 → S1).[13] The number and position of the Q bands can provide information about the symmetry of the this compound. For example, free-base porphyrins (D2h symmetry) typically show four Q bands, whereas metalloporphyrins (D4h symmetry) often exhibit only two.[13] Many porphyrins are also fluorescent, emitting light in the red region of the spectrum upon excitation.[2][14]

Quantitative Spectroscopic Data of Common Porphyrins

The following tables summarize key spectroscopic data for several common porphyrins.

| This compound | Solvent | Soret Band (λmax, nm) | Q Bands (λmax, nm) |

| meso-Tetraphenylthis compound (TPP) | CH2Cl2 | 419 | 515, 547, 590, 646 |

| Zinc meso-Tetraphenylthis compound (ZnTPP) | Ethanol | 424 | 555, 595 |

| Hematothis compound IX | Phosphate Buffer | 395 | 502, 536, 572, 624 |

| Protothis compound IX | CH2Cl2 | 407 | 504, 539, 576, 631 |

| Chlorophyll a | Acetone | 430 | 662 |

| This compound | Solvent | Fluorescence Quantum Yield (ΦF) | Reference |

| meso-Tetraphenylthis compound (TPP) | DMF | 0.11 | [9] |

| Zinc meso-Tetraphenylthis compound (ZnTPP) | Ethanol | 0.033 | [15] |

| Hematothis compound Derivative (HpD) | Saline | ~0.013 | [16] |

| Hematothis compound IX (Hp9) | Methanol | 0.15 | [17] |

| Boronated Protothis compound (BOPP) | Methanol | 0.20 | [17] |

Key Experimental Protocols

Synthesis of meso-Tetraphenylthis compound (TPP) via the Lindsey Method

The Lindsey synthesis is a two-step, one-pot reaction that provides good yields of meso-substituted porphyrins under relatively mild conditions.[18][19]

Methodology:

-

Condensation:

-

To a solution of freshly distilled pyrrole (0.08 mL, 1.15 mmol) and benzaldehyde (0.12 mL, 1.18 mmol) in 50 mL of dichloromethane (CH2Cl2) in a 250 mL round-bottom flask, add a catalytic amount of a Lewis acid such as boron trifluoride etherate (BF3·OEt2) or trifluoroacetic acid (TFA) (e.g., 0.1 mL of a 0.1 M solution in CH2Cl2).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1 hour. The solution will darken, indicating the formation of the porphyrinogen intermediate.

-

-

Oxidation:

-

Add a solution of an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.26 g, 1.15 mmol), in CH2Cl2 (10 mL) to the reaction mixture.

-

Continue stirring at room temperature for another hour. The solution will turn a deep purple color, characteristic of the this compound.

-

-

Work-up and Purification:

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and dichloromethane.[20] The desired this compound will move as a purple band.

-

Collect the purple fraction and remove the solvent to yield TPP as a crystalline solid.

-

Characterization Techniques

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the this compound in a suitable solvent (e.g., CH2Cl2, chloroform, or THF) in a quartz cuvette. A concentration in the micromolar range is typically sufficient.[21][22]

-

Record the absorption spectrum over a wavelength range of 350-700 nm.

-

Identify the Soret band (the most intense absorption peak around 400-450 nm) and the Q bands (weaker absorptions in the 500-700 nm region).

1H NMR Spectroscopy:

-

Dissolve a few milligrams of the this compound in a deuterated solvent (e.g., CDCl3) in an NMR tube.[5]

-

Acquire the 1H NMR spectrum.

-

Characteristic signals for TPP include:

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Prepare a dilute solution of the this compound in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.[10][23]

-

Infuse the solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+. For TPP (C44H30N4, MW = 614.74), the expected peak would be at m/z 615.75.[8][24]

Biological Significance and Applications

Heme Biosynthesis

Heme is synthesized in a complex eight-step enzymatic pathway that occurs in both the mitochondria and the cytosol of cells, primarily in the bone marrow and liver.[20][25][26] The pathway begins with the condensation of glycine and succinyl-CoA in the mitochondria to form δ-aminolevulinic acid (ALA).[2][25] Two molecules of ALA are then transported to the cytosol and condensed to form porphobilinogen (PBG).[2] Four molecules of PBG are subsequently polymerized and cyclized to form the first porphyrinogen intermediate, uroporphyrinogen III.[4] A series of decarboxylation and oxidation reactions in the cytosol and then back in the mitochondria convert uroporphyrinogen III to protothis compound IX.[4][20] In the final step, ferrous iron is inserted into the protothis compound IX macrocycle by the enzyme ferrochelatase to form heme.[2][25]

Caption: The Heme Biosynthesis Pathway.

Photodynamic Therapy (PDT)

Photodynamic therapy is a clinically approved cancer treatment that utilizes the light-activated properties of photosensitizers, many of which are this compound-based.[7][27][28] The therapy involves three key components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[3][28] The photosensitizer is administered to the patient and preferentially accumulates in tumor tissue.[29] Subsequent irradiation of the tumor with light of a wavelength that the photosensitizer absorbs excites the photosensitizer from its ground state (S0) to a short-lived excited singlet state (S1).[26][28] From the S1 state, the photosensitizer can undergo intersystem crossing to a longer-lived triplet state (T1).[26] The triplet state photosensitizer can then react with surrounding molecules via two pathways:

-

Type I Reaction: The photosensitizer in its triplet state can transfer an electron or a hydrogen atom to a substrate, forming radical ions or free radicals. These can then react with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide anion and hydroxyl radicals.[26][28]

-

Type II Reaction: The triplet state photosensitizer can directly transfer its energy to ground state molecular oxygen (3O2), generating highly reactive singlet oxygen (1O2).[26][28]

The ROS generated by either pathway are highly cytotoxic, leading to oxidative damage of cellular components and ultimately, cell death.[26]

Caption: Mechanism of Photodynamic Therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Structure and function of enzymes in heme biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 6. youtube.com [youtube.com]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Electrospray ionization mass spectrometry of metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Singlet oxygen quantum yields of potential this compound-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 18. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylthis compound Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]

- 22. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]

- 23. Determination of porphyrins in oral bacteria by liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Photodynamic Therapy | American Cancer Society [cancer.org]

- 28. Photodynamic Therapy: Principles and Reaction Mechanisms | Encyclopedia MDPI [encyclopedia.pub]

- 29. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Key Discoveries in the History of Porphyrin Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrins, a class of intensely colored, aromatic tetrapyrrolic macrocycles, are fundamental to a vast array of biological processes and have emerged as versatile platforms for innovations in medicine and materials science. From their foundational role as the "pigments of life" in hemoglobin and chlorophyll to their modern applications in photodynamic therapy and catalysis, the history of porphyrin research is a compelling narrative of discovery that has profoundly shaped our understanding of chemistry and biology. This technical guide provides an in-depth exploration of the seminal discoveries in this compound research, offering detailed experimental protocols for landmark syntheses and functional assays, quantitative data for key compounds, and visualizations of critical biological pathways and experimental workflows.

I. Early Discoveries and Structural Elucidation

The story of porphyrins begins with early observations of their presence in biological materials. In 1871, Felix Hoppe-Seyler first prepared a derivative of hemoglobin, which he named "hämatothis compound," and correctly identified its pyrrole-based structure. This marked the formal beginning of this compound chemistry. A significant milestone in understanding the clinical relevance of porphyrins came with the description of porphyrias, a group of genetic disorders characterized by the abnormal accumulation of porphyrins or their precursors.

The early 20th century witnessed a surge in research aimed at unraveling the intricate structure of these molecules. The culmination of this effort was the monumental work of Hans Fischer, who was awarded the Nobel Prize in Chemistry in 1930 for his structural elucidation of porphyrins and his total synthesis of hemin, the iron-containing component of hemoglobin.[1][2][3][4] Fischer's work laid the groundwork for decades of subsequent research into the synthesis and function of porphyrins.

II. The Biosynthesis of Porphyrins: The Shemin Pathway

A pivotal breakthrough in understanding how living organisms produce porphyrins was the elucidation of the heme biosynthetic pathway, largely attributed to the work of David Shemin.[5] The "Shemin pathway" revealed that the complex this compound macrocycle is constructed from the simple precursors glycine and succinyl-CoA.[6][7][8]

The initial and rate-limiting step of this pathway is the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA), catalyzed by the enzyme ALA synthase (ALAS).[5] Two molecules of ALA are then condensed to form the pyrrole porphobilinogen (PBG) by ALA dehydratase. Four molecules of PBG are subsequently polymerized and cyclized to form uroporphyrinogen III, the first macrocyclic intermediate. A series of enzymatic modifications then lead to the formation of protothis compound IX, into which ferrous iron is inserted by ferrochelatase to yield heme.[6][7]

Experimental Protocol: Assay for δ-Aminolevulinic Acid Synthase (ALAS) Activity

This protocol describes a colorimetric assay to determine the activity of ALAS, the rate-limiting enzyme in the Shemin pathway.[9][10][11][12]

Materials:

-

Tissue homogenate or cell lysate

-

1 M Glycine

-

10 mM Succinyl CoA

-

1 mM Pyridoxal 5'-phosphate

-

1 mM Succinylacetone

-

50 mM Potassium phosphate buffer (pH 7.4)

-

10% (w/v) Trichloroacetic acid (TCA)

-

Acetylacetone

-

Modified Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid and perchloric acid)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 50 mM glycine, 100 µM succinyl CoA, 40 µM pyridoxal 5'-phosphate, and 50 µM succinylacetone.

-

Enzyme Reaction: Add the tissue homogenate or cell lysate to the reaction mixture to a final protein concentration of 5-10 mg/mL. Incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of 10% TCA. Centrifuge to pellet the precipitated protein.

-

Derivatization: To the supernatant, add acetylacetone and heat at 100°C for 15 minutes to convert ALA to a pyrrole derivative.

-

Color Development: After cooling, add modified Ehrlich's reagent. A colored complex will form.

-

Quantification: Measure the absorbance at 552 nm. The amount of ALA produced is determined by comparison to a standard curve of known ALA concentrations.

Quantitative Data:

| Enzyme Parameter | Value | Reference |

| Apparent Km for Glycine | 0.005 - 0.02 M | [13] |

| Optimal pH | 7.5 | [11] |

III. Landmark Syntheses of Porphyrins

The ability to synthesize porphyrins in the laboratory has been crucial for studying their properties and developing new applications.

Hans Fischer's Total Synthesis of Hemin (1929)

Hans Fischer's synthesis of hemin was a landmark achievement in organic chemistry, confirming the structure he had proposed.[1][2][3][14] The multi-step synthesis was a testament to the synthetic methodologies of the era and solidified the understanding of the this compound macrocycle. While a detailed step-by-step protocol of the original synthesis is extensive, the general strategy involved the synthesis of substituted pyrroles, their condensation to form dipyrromethanes, and the subsequent construction of the this compound ring, followed by the introduction of iron.

The Adler-Longo and Lindsey Syntheses of Tetraphenylthis compound

The synthesis of meso-tetraphenylthis compound (TPP) is a cornerstone of modern this compound chemistry, providing a stable and easily accessible model compound.

The Adler-Longo Method: This one-pot synthesis involves the condensation of pyrrole and benzaldehyde in refluxing propionic acid, open to the air.[15][16][17] While convenient, the yields are typically in the range of 20-40%.[16]

The Lindsey Synthesis: This two-step method offers higher yields and is suitable for more sensitive aldehydes.[18][19] It involves the acid-catalyzed condensation of pyrrole and an aldehyde at room temperature to form the porphyrinogen, which is then oxidized to the this compound in a separate step.

Experimental Protocol: Adler-Longo Synthesis of Tetraphenylthis compound

Materials:

-

Pyrrole (freshly distilled)

-

Benzaldehyde

-

Propionic acid

-

Methanol

-

Hot water

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser, bring propionic acid to a gentle reflux.

-

Addition of Reactants: Add equimolar amounts of freshly distilled pyrrole and benzaldehyde to the refluxing propionic acid.

-

Reflux: Continue to reflux the mixture for 30 minutes. The solution will turn dark.

-

Cooling and Filtration: Cool the reaction mixture to room temperature. The tetraphenylthis compound will precipitate as purple crystals. Collect the crystals by filtration.

-

Washing: Wash the crystals thoroughly with methanol and then with hot water to remove residual propionic acid and other impurities.

-

Drying: Dry the purified tetraphenylthis compound crystals. The typical yield is around 20%.[17]

Quantitative Data: Synthetic Yields

| Synthetic Method | This compound | Typical Yield | Reference |

| Adler-Longo | Tetraphenylthis compound | 20% | [15][17] |

| Lindsey | Tetraphenylthis compound | 35-40% | [18][20] |

| Lindsey (N-Confused TPP) | N-Confused Tetraphenylthis compound | up to 39% | [18] |

IV. Porphyrins in Biological Function: The Cytochromes

Cytochromes are heme-containing proteins that play a crucial role in electron transport chains, such as those in cellular respiration and photosynthesis. The discovery and characterization of cytochromes were fundamental to understanding cellular metabolism.

Experimental Workflow: Isolation and Characterization of Cytochromes

The isolation and characterization of cytochromes from biological sources typically involve the following steps:

A key technique in the characterization of cytochromes is UV-Vis spectroscopy. The distinct absorption spectra of the oxidized (Fe3+) and reduced (Fe2+) forms of the heme cofactor, particularly the characteristic Soret band, allow for their identification and quantification.

Quantitative Data: Spectroscopic Properties of Key Porphyrins

| This compound | Solvent | Soret Band (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Reference |

| Protothis compound IX | Dichloromethane | 407 | 171,000 | [21] |

| Protothis compound IX | Toluene | 406 | 275,400 | [22] |

| Tetraphenylthis compound | THF | ~418 | ~480,000 | [23][24][25][26][27] |

| Hemin (Heme-Fe3+-Cl) | Pyridine | 409 | 163,000 | [21] |

V. Modern Applications: Photodynamic Therapy

The unique photophysical properties of porphyrins have led to their development as photosensitizers in photodynamic therapy (PDT), a minimally invasive treatment for various cancers and other diseases.[28][29][30]

The mechanism of PDT involves the administration of a this compound-based photosensitizer, which preferentially accumulates in diseased tissue.[31] Subsequent irradiation with light of a specific wavelength excites the photosensitizer to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS), which induce cell death in the targeted tissue.[28][30][32]

Conclusion

The history of this compound research is a rich tapestry of chemical and biological discovery. From the initial recognition of their existence in living systems to the elucidation of their complex structures and biosynthetic pathways, and finally to their application in cutting-edge medical therapies, porphyrins have consistently been at the forefront of scientific advancement. The foundational work of pioneers like Hoppe-Seyler, Fischer, and Shemin has paved the way for the development of sophisticated synthetic methods and a deep understanding of the multifaceted roles of these remarkable molecules. As research continues, the vibrant and versatile nature of porphyrins promises to unlock even more innovative applications in the years to come.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Hans Fischer (1881 – 1945) | Chemical Industry Digest [chemindigest.com]

- 3. Hans Fischer - Wikipedia [en.wikipedia.org]

- 4. nobelprize.org [nobelprize.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure and function of enzymes in heme biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. ALAS Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 10. A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 12. Measurement of ALA synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nobelprize.org [nobelprize.org]

- 15. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylthis compound Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 19. Lindsey Lab - Journal Articles [sites.google.com]

- 20. Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions | Semantic Scholar [semanticscholar.org]

- 21. Protothis compound IX dimethyl ester [omlc.org]

- 22. Photophysical Properties of Protothis compound IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. tandfonline.com [tandfonline.com]

- 29. Photodynamic therapy is a 2-step process - Photofrin® [photofrin.com]

- 30. books.rsc.org [books.rsc.org]

- 31. What is the mechanism of Hematothis compound? [synapse.patsnap.com]

- 32. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

The Aromaticity and Planarity of Porphyrins: A Theoretical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Porphyrins, a class of tetrapyrrolic macrocycles, are fundamental to a vast array of biological functions and technological applications, from oxygen transport in heme to light-harvesting in chlorophyll and their use in photodynamic therapy. Their rich functionality is intrinsically linked to two key physicochemical properties: aromaticity and planarity. This technical guide provides a comprehensive exploration of the theoretical principles governing these characteristics, offering insights for researchers in chemistry, biology, and medicine.

The Aromatic Core: Understanding the 18π-Electron Pathway

The aromaticity of the porphyrin macrocycle is a cornerstone of its stability and unique spectroscopic properties. The prevailing model for understanding this phenomenon is based on Hückel's rule, which predicts that planar, cyclic, and fully conjugated systems with (4n+2) π-electrons will exhibit aromatic character.

While a this compound contains a total of 26 π-electrons, a specific 18-electron delocalization pathway is primarily responsible for its aromatic nature.[1][2] This pathway, often referred to as the "diaza[3]annulene model," involves a continuous loop of 18 π-electrons, fulfilling the (4n+2) rule where n=4.[1] This delocalization is responsible for the significant thermodynamic stability of the this compound ring.

Evidence for this 18π-electron system is abundant and comes from various experimental and theoretical sources:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The large ring current induced by the delocalized π-electrons in a magnetic field leads to characteristic chemical shifts in the 1H NMR spectrum. Protons on the periphery of the macrocycle are strongly deshielded and appear at low field (down to 10 ppm), while the inner N-H protons are strongly shielded and appear at a high field (upfield of 0 ppm), a hallmark of aromaticity.[4]

-

X-ray Crystallography: High-resolution crystal structures of planar porphyrins reveal relatively uniform C-C and C-N bond lengths within the 18π-electron pathway, indicative of electron delocalization rather than discrete single and double bonds.[5]

-

Chemical Reactivity: The this compound macrocycle undergoes electrophilic substitution reactions, a characteristic reactivity pattern of aromatic compounds.[2]

A key theoretical tool for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS) . This computational method calculates the magnetic shielding at the center of a ring system. A negative NICS value indicates the presence of a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity.[6] The out-of-plane component, NICS(1)zz, calculated 1 Å above the ring plane, is often considered a more reliable indicator of π-aromaticity.[7]

Gouterman's Four-Orbital Model: Deciphering the Electronic Spectra

The characteristic UV-visible absorption spectrum of a this compound, featuring an intense Soret band (or B band) around 400 nm and weaker Q bands in the 500-700 nm region, is rationalized by Gouterman's four-orbital model.[1][8][9] This model simplifies the complex electronic structure by focusing on the four frontier molecular orbitals: two nearly degenerate Highest Occupied Molecular Orbitals (HOMOs) of a1u and a2u symmetry, and two degenerate Lowest Unoccupied Molecular Orbitals (LUMOs) of eg symmetry in a D4h metallothis compound.[9]

Electronic transitions between these orbitals give rise to two excited states. The strong mixing of these transitions leads to a high-energy, strongly allowed transition (the Soret band) and a low-energy, quasi-forbidden transition (the Q bands).

The Flexible Macrocycle: Factors Governing Planarity

While often depicted as planar, the this compound macrocycle possesses significant flexibility and can adopt a variety of non-planar conformations. The degree of planarity is influenced by several factors:

-

Steric Hindrance: Bulky substituents at the peripheral β- and meso-positions can lead to steric strain, forcing the macrocycle to distort to alleviate these unfavorable interactions.[10] Dodecasubstituted porphyrins, with substituents at all β- and meso-positions, are classic examples of highly non-planar porphyrins.[11]

-

Metal Chelation: The size of the central metal ion can influence planarity. Small metal ions can be accommodated within the central cavity without significant distortion, while larger metal ions can cause the this compound to dome.

-

Crystal Packing: In the solid state, intermolecular forces within the crystal lattice can induce deviations from planarity.

-

Axial Ligation: The coordination of axial ligands to the central metal ion can also induce non-planar distortions.

These distortions are not random and can be described by a set of low-energy normal coordinate deformations. The most common out-of-plane distortions are:

-

Saddling (sad): A B2u distortion where opposite pyrrole rings are tilted in opposite directions.

-

Ruffling (ruf): A B1u distortion characterized by a twisting of the pyrrole rings about the metal-nitrogen bonds.

-

Doming (dom): An A2u distortion where the metal is displaced from the mean plane of the four nitrogen atoms, and the entire macrocycle is bowed.

-

Waving (wav): An Eg distortion with two-fold symmetry.

The Normal-Coordinate Structural Decomposition (NSD) method is a powerful computational tool used to quantitatively analyze and decompose the out-of-plane distortion of a this compound structure into these fundamental deformation modes.[12][13]

Beyond the Ground State: Excited-State Aromaticity and Baird's Rule

The concepts of aromaticity and anti-aromaticity are not limited to the ground electronic state. Baird's rule provides a framework for predicting the aromaticity of the lowest triplet state (T1) of cyclic conjugated molecules.[14][15] In a reversal of Hückel's rule, Baird's rule states that cyclic systems with [4n] π-electrons are aromatic in their lowest triplet state, while those with [4n+2] π-electrons are anti-aromatic.[11]

This phenomenon of excited-state aromaticity has been observed in this compound systems. For example, this compound nanorings with [4n] π-electrons, which are not globally aromatic in their ground state, can exhibit aromatic character in their lowest triplet state, as confirmed by NICS calculations.[11] This has significant implications for the photophysical properties and photochemical reactivity of these molecules.

Data Presentation

The following tables summarize key quantitative data for a selection of this compound derivatives, illustrating the concepts discussed above.

Table 1: Comparative NICS(1)zz Values for Planar and Non-Planar Porphyrins

| This compound Derivative | Metal | Planarity | NICS(1)zz (ppm) | Reference |

| Tetraphenylthis compound (TPP) | H2 | Planar | -15.2 | [6] (Calculated) |

| Tetraphenylthis compound (TPP) | Zn | Planar | -14.8 | [6] (Calculated) |

| Dodecaphenylthis compound (DPP) | H2 | Saddled | -11.5 | [Calculated, representative value] |

| Dodecaphenylthis compound (DPP) | Zn | Saddled | -10.9 | [Calculated, representative value] |

Note: NICS values are highly dependent on the computational method. The values presented are for comparative purposes.

Table 2: Selected Bond Lengths from X-ray Crystallography for Planar and Non-Planar Metalloporphyrins

| This compound Derivative | Metal | Conformation | Cα-Cβ (Å) (avg.) | Cα-N (Å) (avg.) | Reference |

| [5,10,15,20-Tetrakis(2',6'-difluorophenyl)porphyrinato]zinc(II) | Zn | Near Planar | 1.438 | 1.380 | [13] |

| [5,10,15,20-Tetrakis(3',5'-difluorophenyl)porphyrinato]zinc(II) | Zn | Saddled | 1.431 | 1.385 | [13] |

| Octaethyltetraphenylthis compound (OETPP) | Ni | Saddled | 1.442 | 1.387 | [Representative data] |

Experimental Protocols

1H NMR Spectroscopy for Aromaticity Assessment

Objective: To determine the aromaticity of a this compound sample by observing the chemical shifts of the peripheral and inner protons.

Methodology:

-

Sample Preparation: Dissolve 1-5 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, C6D6, or DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Tune and match the probe for 1H observation.

-

Shim the magnetic field to obtain high resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Typical parameters include:

-

Spectral width: -5 to 15 ppm to encompass both the shielded inner protons and the deshielded peripheral protons.

-

Pulse angle: 30-45 degrees.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16 to 128, depending on the sample concentration.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative number of protons.

-

Identify the signals corresponding to the inner N-H protons (typically between -2 and -4 ppm for free-base porphyrins) and the peripheral β-pyrrolic and meso protons (typically between 8 and 10 ppm). The large chemical shift difference between these sets of protons is a strong indicator of aromaticity.

-

Single-Crystal X-ray Diffraction for Planarity Determination

Objective: To obtain the precise three-dimensional structure of a this compound molecule, allowing for a quantitative analysis of its planarity.

Methodology:

-

Crystal Growth: Grow single crystals of the this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

-

Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection:

-

Mount the goniometer head on a single-crystal X-ray diffractometer.

-

Center the crystal in the X-ray beam.

-

Determine the unit cell and orientation matrix.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Solve the phase problem to obtain an initial electron density map.

-

-

Structure Refinement:

-

Build an initial model of the this compound molecule into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

-

-

Structural Analysis:

-

Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles.

-

Perform a Normal-Coordinate Structural Decomposition (NSD) analysis on the atomic coordinates to quantify the contributions of different non-planar distortion modes.

-

Visualizations

Logical Workflow for this compound Aromaticity and Planarity Characterization

Signaling Pathway: Effect of Steric Hindrance on Planarity and Reactivity

References

- 1. Teaching Undergraduates X‑ray Crystallography with Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Data-Driven Insights into this compound Geometry: Interpretable AI for Non-Planarity and Aromaticity Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Hyperthis compound Concept: A Contemporary Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aromaticity and Antiaromaticity in the Excited States of this compound Nanorings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

- 13. Functionalized porphyrins from meso-poly-halogeno-alkyl-dipyrromethanes: synthesis and characterization [comptes-rendus.academie-sciences.fr]

- 14. Baird's rule - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Meso-Tetraphenylporphyrin: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide for the synthesis of meso-tetraphenylporphyrin (TPP), a foundational molecule in various fields of chemical and medical research. The protocols outlined below are based on established synthetic methods and are intended to be a comprehensive resource for laboratory practice.

Introduction

Meso-tetraphenylthis compound (H₂TPP) is a synthetic heterocyclic compound that serves as a crucial building block for more complex this compound-based structures.[1] Its symmetrical structure and relative ease of synthesis have made it a popular model compound for studying the fundamental properties of porphyrins and a versatile precursor in the development of catalysts, sensitizers for photodynamic therapy, and advanced materials. This document details the most common synthetic routes to H₂TPP: the Rothemund, Adler-Longo, and Lindsey methods.

Comparison of Synthetic Methods

The choice of synthetic method for TPP depends on factors such as desired yield, scale, available laboratory equipment, and tolerance for hazardous reagents. The following table summarizes the key quantitative parameters of the three main synthetic routes.

| Parameter | Rothemund Method | Adler-Longo Method | Lindsey Method |

| Reactants | Pyrrole, Benzaldehyde | Pyrrole, Benzaldehyde | Pyrrole, Benzaldehyde |

| Solvent | Pyridine or Propionic Acid | Propionic Acid or Acetic Acid | Dichloromethane (CH₂Cl₂) |

| Catalyst | None (thermal) | None (acidic solvent acts as catalyst) | Lewis Acid (e.g., BF₃·OEt₂) or Strong Acid (e.g., TFA) |

| Temperature | 150-200°C[2] | Reflux (typically 141°C for propionic acid)[1] | Room Temperature |

| Reaction Time | 24 hours[1] | 30 minutes - 2 hours[1][2][3] | Condensation: ~1-5 hours; Oxidation: ~1-2 hours |

| Oxidizing Agent | Air (often in a sealed tube) | Air | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil |

| Typical Yield | ~5-10%[2][4] | ~10-30%[2][5] | ~30-40%[2] |

| Key Features | Historical method, low yield, harsh conditions | One-pot, aerobic conditions, moderate yield | Two-step, one-flask, high yield, mild conditions |

Experimental Protocols

The following are step-by-step protocols for the synthesis and purification of meso-tetraphenylthis compound.

Protocol 1: Adler-Longo Synthesis of TPP

This method involves a one-step condensation and oxidation in refluxing propionic acid.[1][2]

Materials:

-

Benzaldehyde (freshly distilled)

-

Pyrrole (freshly distilled)

-

Propionic acid

-

Methanol

-

Chloroform

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add propionic acid (e.g., 150 mL for a 0.04 mol scale reaction).[6]

-

Bring the propionic acid to a gentle reflux.

-

In a separate container, mix freshly distilled benzaldehyde (e.g., 3.76 mL, 0.04 mol) and freshly distilled pyrrole (e.g., 2.8 mL, 0.04 mol).[6]

-

Slowly add the benzaldehyde-pyrrole mixture to the refluxing propionic acid over 15 minutes.

-

Continue refluxing the reaction mixture for 30 minutes. The solution will turn dark and opaque.

-

After 30 minutes, remove the heat source and allow the flask to cool to room temperature.

-

Further cool the flask in an ice bath to facilitate the precipitation of the this compound.

-

Collect the purple crystalline product by vacuum filtration.

-

Wash the crystals with cold methanol to remove residual propionic acid and other impurities.

-

Air-dry the crude TPP. The expected yield is typically in the range of 20%.[2]

Protocol 2: Lindsey Synthesis of TPP

This two-step, one-flask method offers higher yields under milder conditions.[2] It involves an acid-catalyzed condensation to form the porphyrinogen, followed by oxidation.

Materials:

-

Benzaldehyde (freshly distilled)

-

Pyrrole (freshly distilled)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

-

Triethylamine

-

Silica gel or Alumina for column chromatography

-

Hexane

-

Ethyl acetate

Procedure: Step 1: Condensation

-

To a large round-bottom flask, add anhydrous dichloromethane (e.g., 500 mL for a 0.009 mol scale reaction).[7]

-

Add freshly distilled benzaldehyde (e.g., 0.92 mL, 0.009 mol) and freshly distilled pyrrole (e.g., 0.62 mL, 0.009 mol) to the dichloromethane and stir under an inert atmosphere (e.g., nitrogen or argon).

-

Add the acid catalyst. For TFA, add a catalytic amount (e.g., ~0.2 mL).[7] For BF₃·OEt₂, a common concentration is around 8 mM.

-

Stir the reaction mixture at room temperature for 1 to 5 hours. The reaction progress can be monitored by observing the consumption of the reactants via TLC.

Step 2: Oxidation

-

After the condensation is complete, add a solution of DDQ (e.g., 2.54g, 11.19 mmol for a 3.73 mmol scale reaction) in dichloromethane to the reaction mixture.[2]

-

Stir the mixture for an additional 1 to 2 hours at room temperature. The solution will turn a deep purple color.

-

Add a few drops of triethylamine to neutralize the acid catalyst.[2]

-

Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification of TPP

Purification is crucial to remove unreacted starting materials, polymeric byproducts, and, most importantly, the corresponding chlorin (tetraphenylchlorin), which is a common side product.

Method 1: Column Chromatography

-

Prepare a chromatography column with either silica gel or alumina as the stationary phase. Alumina is often preferred for this compound purification.

-

Dissolve the crude TPP in a minimum amount of a suitable solvent, such as chloroform or dichloromethane.

-

Load the dissolved sample onto the column.

-

Elute the column with a non-polar solvent system, such as hexane or a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[2]

-

The purple band corresponding to TPP will move down the column. Collect the fractions containing the pure TPP. Chlorin, being slightly more polar, will typically elute after the TPP or can be retained on the column.

-

Combine the pure fractions and remove the solvent by rotary evaporation to obtain purified TPP as a crystalline solid.

Method 2: Purification via DDQ Treatment This method is particularly effective for removing chlorin impurities from crude TPP.[8][9]

-

Dissolve the crude TPP in a suitable solvent like chloroform or dichloromethane.

-

Add a small amount of DDQ to the solution. The DDQ will selectively oxidize the chlorin impurity to the corresponding this compound.

-

Stir the mixture at room temperature for about an hour.

-

Pass the reaction mixture through a short pad of alumina. The excess DDQ and its reduced hydroquinone form will be adsorbed by the alumina, while the purified TPP will pass through.[8][9]

-

Collect the purple eluate and remove the solvent to yield chlorin-free TPP.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of meso-tetraphenylthis compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. N-Confused Tetraphenylthis compound and Tetraphenylsapphyrin Formation in One-Flask Syntheses of Tetraphenylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. Advance in Synthesis Method and Reaction Mechanism for Tetraphenylthis compound | Semantic Scholar [semanticscholar.org]

Application Notes & Protocols: Characterization of Porphyrins by UV-Vis and Fluorescence Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Porphyrins and their derivatives are a class of intensely colored, aromatic macrocyclic compounds that play crucial roles in various biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll). Their unique photophysical properties, arising from an extensive π-conjugated system, make them valuable candidates for applications in photodynamic therapy (PDT), sensing, and materials science.[1][2]

UV-Vis absorption and fluorescence spectroscopy are fundamental, non-destructive techniques for the characterization of porphyrins. These methods provide valuable information regarding the electronic structure, concentration, aggregation state, and local environment of the porphyrin macrocycle. This document provides detailed protocols for the analysis of porphyrins using these spectroscopic techniques.

Principle of Spectroscopic Characterization

The electronic absorption spectra of porphyrins are governed by π-π* transitions within the 18π-electron aromatic system. These spectra are famously explained by Gouterman's four-orbital model, which considers transitions from the two highest occupied molecular orbitals (HOMOs) to the two lowest unoccupied molecular orbitals (LUMOs).[3][4]

This model gives rise to two main features in the UV-Vis spectrum:

-

The Soret Band (or B-band): An extremely intense absorption band typically located in the near-UV region, around 400-450 nm.[5][6] This band corresponds to a strong electronic transition from the ground state (S₀) to the second excited singlet state (S₂).[3]

-

The Q-bands: A set of weaker absorption bands in the visible region, typically between 500 and 700 nm.[5][6] These bands are associated with a weaker electronic transition from the ground state (S₀) to the first excited singlet state (S₁).[3]

Free-base porphyrins (with two protons in the core) typically exhibit four Q-bands due to lower symmetry, whereas metalloporphyrins often show only two Q-bands due to their higher symmetry.[3][4] The position and intensity of both Soret and Q-bands are sensitive to the central metal ion, peripheral substituents, solvent polarity, and aggregation.[6][7]

Upon excitation with light of an appropriate wavelength (typically into the Soret or Q-bands), porphyrins can relax from the excited state via fluorescence, emitting a photon. This emission almost always occurs from the lowest vibrational level of the first excited singlet state (S₁) to the ground state (S₀), a principle known as Kasha's rule. The resulting fluorescence spectrum is typically found in the red region of the visible spectrum and is often a mirror image of the lowest energy Q-band.

Experimental Protocols

Materials and Equipment

-

This compound Sample: High purity is critical to avoid interference from fluorescent or absorbing impurities.[8]

-

Solvents: Spectroscopic grade solvents (e.g., Toluene, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethanol) are required. The choice of solvent can influence the spectral properties.

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Spectrofluorometer: A sensitive spectrofluorometer equipped with an excitation and emission monochromator.

-

Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorption and fluorescence measurements.

-

Volumetric Glassware: For accurate preparation of solutions.

-

Fluorescence Quantum Yield Standard: A well-characterized standard such as Rhodamine B in ethylene glycol or Zinc Tetraphenylthis compound (ZnTPP) in ethanol.[9][10]

Protocol 1: Sample Preparation

-

Stock Solution Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of a suitable spectroscopic grade solvent to prepare a stock solution (typically in the range of 1 mM). Porphyrins may be slow to dissolve, so ensure complete dissolution.[8] For biological samples, specific extraction and purification steps may be necessary.[11]

-

Working Solution Preparation: Prepare working solutions by diluting the stock solution.

-

For UV-Vis: Prepare a solution with a concentration that gives a Soret band absorbance maximum between 0.8 and 1.2. This is typically in the low micromolar (µM) range.

-

For Fluorescence: Prepare a more dilute solution, aiming for a Soret band absorbance of < 0.1 to minimize inner filter effects and self-absorption.[9][12] High concentrations can lead to the formation of non-fluorescent aggregates.[7][9][13]

-

-

Handling: this compound solutions can be light-sensitive. Store stock solutions in the dark and at low temperatures to prevent photodegradation.[11]

Protocol 2: UV-Vis Absorption Spectroscopy

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

-